2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide
Description
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyltetrazole moiety linked to a sulfanyl group, which is further connected to a phenacylacetamide structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in scientific research.
Properties
Molecular Formula |
C18H17N5O2S |
|---|---|
Molecular Weight |
367.4g/mol |
IUPAC Name |
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenacylacetamide |
InChI |
InChI=1S/C18H17N5O2S/c24-16(15-9-5-2-6-10-15)11-19-17(25)13-26-18-20-21-22-23(18)12-14-7-3-1-4-8-14/h1-10H,11-13H2,(H,19,25) |
InChI Key |
PYIABIAKSKQJSL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)SCC(=O)NCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, starting with the preparation of the benzyltetrazole intermediate. This intermediate is then reacted with a suitable sulfanylating agent to introduce the sulfanyl group. The final step involves the acylation of the resulting intermediate with phenacyl chloride to yield the target compound. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to yield the corresponding thiol derivative.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including antimicrobial and anticancer activities, although further research is needed to confirm these effects.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzyltetrazole moiety may bind to active sites of enzymes or receptors, while the sulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
2-[(1-benzyl-1H-tetrazol-5-yl)sulfanyl]-N-(2-oxo-2-phenylethyl)acetamide can be compared with other compounds containing benzyltetrazole or sulfanyl groups:
2-(1-benzyltetrazol-5-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide: This compound has a similar structure but features a trifluoromethyl group, which can alter its chemical reactivity and biological activity.
2-(1-benzyltetrazol-5-yl)sulfanyl-N-phenylacetamide: Lacks the phenacyl group, which may affect its ability to interact with certain molecular targets.
1-benzyltetrazole-5-thiol: Contains only the benzyltetrazole and thiol groups, making it a simpler molecule with different reactivity and applications.
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